molecular formula C27H26N2O6 B13622265 4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B13622265
M. Wt: 474.5 g/mol
InChI Key: WJMAQAXNTXNKRM-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with the molecular formula C27H26N2O6. It is known for its unique structure, which includes both benzyloxy and fluorenylmethoxycarbonyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxy and fluorenylmethoxycarbonyl groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
  • 4-[(Benzyloxy)methyl]amino-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Uniqueness

The uniqueness of this compound lies in its dual protective groups, which allow for selective reactions and modifications. This makes it a versatile compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(phenylmethoxyamino)pentanoic acid

InChI

InChI=1S/C27H26N2O6/c30-25(31)15-14-24(26(32)29-35-16-18-8-2-1-3-9-18)28-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,33)(H,29,32)(H,30,31)

InChI Key

WJMAQAXNTXNKRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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